

Lenrispodun Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations

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Compound of Interest

Compound Name: **ITI-214**

Cat. No.: **B560036**

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Welcome to the technical support center for lenrispodun. This resource is intended for researchers, scientists, and drug development professionals to address potential questions and troubleshooting scenarios related to the experimental use of lenrispodun, particularly concerning potential off-target effects at high concentrations.

Lenrispodun is a potent and highly selective inhibitor of phosphodiesterase 1 (PDE1)[1][2]. It has demonstrated a favorable safety profile in multiple clinical trials at therapeutic doses[3]. However, as with any small molecule inhibitor, it is crucial for researchers to consider and investigate potential off-target activities, especially when utilizing concentrations that significantly exceed the known on-target IC₅₀. This guide provides information on potential off-target pathways to consider and methodologies to assess these effects.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of lenrispodun?

A1: Lenrispodun is a potent and selective inhibitor of phosphodiesterase type 1 (PDE1)[2][4]. By inhibiting PDE1, it prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an increase in the levels of these second messengers within the cell. This modulation of cyclic nucleotide signaling is the primary

mechanism of action for its therapeutic effects being investigated in neurological and cardiovascular diseases[3].

Q2: Have any specific off-target effects of lenrispodun at high concentrations been reported in the literature?

A2: Publicly available literature and clinical trial data primarily focus on the on-target pharmacology and safety of lenrispodun at therapeutic doses. Specific studies detailing off-target effects at high, supraclinical concentrations are not readily available. Lenrispodun is described as having "exquisite selectivity against all other PDE families"[1]. However, the absence of published data does not preclude the possibility of off-target interactions at high concentrations.

Q3: What are some potential off-target kinases that could be affected by small molecule inhibitors at high concentrations?

A3: While specific data for lenrispodun is unavailable, general kinase profiling of small molecule inhibitors often reveals off-target interactions at high concentrations (e.g., $>1 \mu\text{M}$). Commonly affected kinase families can include, but are not limited to, receptor tyrosine kinases, serine/threonine kinases, and lipid kinases. Proactively screening against a broad panel of kinases is a recommended step to de-risk a compound and better understand its biological activity.

Q4: How can I experimentally determine if lenrispodun is exhibiting off-target effects in my cellular model?

A4: The most direct method is to perform a comprehensive selectivity profiling study. This can involve:

- Kinase Profiling: Screening lenrispodun against a large panel of kinases (e.g., a kinome scan) at a high concentration (e.g., 1 or 10 μM).
- Receptor Binding Assays: Assessing the binding of lenrispodun to a panel of common receptors, ion channels, and transporters.
- Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of PDE1 inhibition. Any discrepancies may suggest off-target effects.

Troubleshooting Guide

Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected cellular phenotype not consistent with known PDE1 inhibition literature.	The observed effect may be due to inhibition of an off-target kinase or binding to an unintended receptor.	<ol style="list-style-type: none">1. Perform a dose-response curve to determine if the effect is concentration-dependent.2. Conduct a kinase scan to identify potential off-target kinases.3. Use a structurally distinct PDE1 inhibitor as a control to see if the phenotype is reproducible.
High levels of cytotoxicity at concentrations well above the on-target IC50.	Off-target effects on essential cellular kinases or other proteins can lead to toxicity.	<ol style="list-style-type: none">1. Lower the concentration of lenrispodun to a range closer to its reported IC50 for PDE1.2. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to quantify the cytotoxic effect.3. Investigate markers of apoptosis or necrosis (e.g., caspase-3 cleavage, LDH release).
Inconsistent results between different cell lines.	Cell-type specific expression of off-target proteins could lead to variable responses.	<ol style="list-style-type: none">1. Characterize the expression levels of PDE1 and potential off-target proteins in the cell lines being used.2. Test the compound in a cell line known to have low expression of the suspected off-target.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of lenrispodun against a broad panel of human kinases.

Methodology:

- Compound Preparation: Prepare a stock solution of lenrispodun in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this, prepare a working solution at a concentration significantly higher than its on-target IC₅₀ (e.g., 10 μ M).
- Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases (e.g., >400 kinases).
- Assay Format: A common format is a competition binding assay, where lenrispodun competes with a labeled ligand for binding to each kinase. Alternatively, enzymatic activity assays can be used.
- Data Analysis: Results are typically provided as the percentage of inhibition for each kinase at the tested concentration. A "hit" is generally defined as a kinase that is inhibited by more than a certain threshold (e.g., >50% or >80%). For any identified hits, a follow-up IC₅₀ determination should be performed.

Protocol 2: Receptor Binding Assay

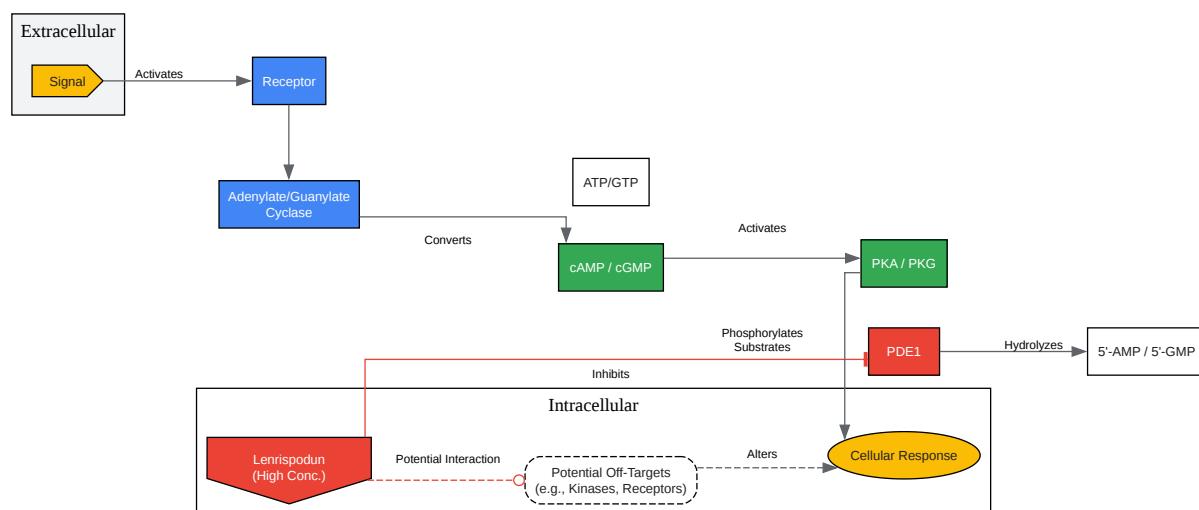
Objective: To assess the potential for lenrispodun to bind to a panel of common G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

- Compound Preparation: Prepare lenrispodun at a high concentration (e.g., 10 μ M) in the appropriate assay buffer.
- Receptor Panel: Select a panel of membrane preparations from cells expressing the receptors of interest. Many vendors offer pre-defined safety screening panels.
- Competitive Binding: The assay is typically performed in a competitive format where lenrispodun competes with a radiolabeled ligand known to bind to the target receptor^{[5][6]}.
- Detection: The amount of bound radioligand is measured using a scintillation counter or other appropriate detector.

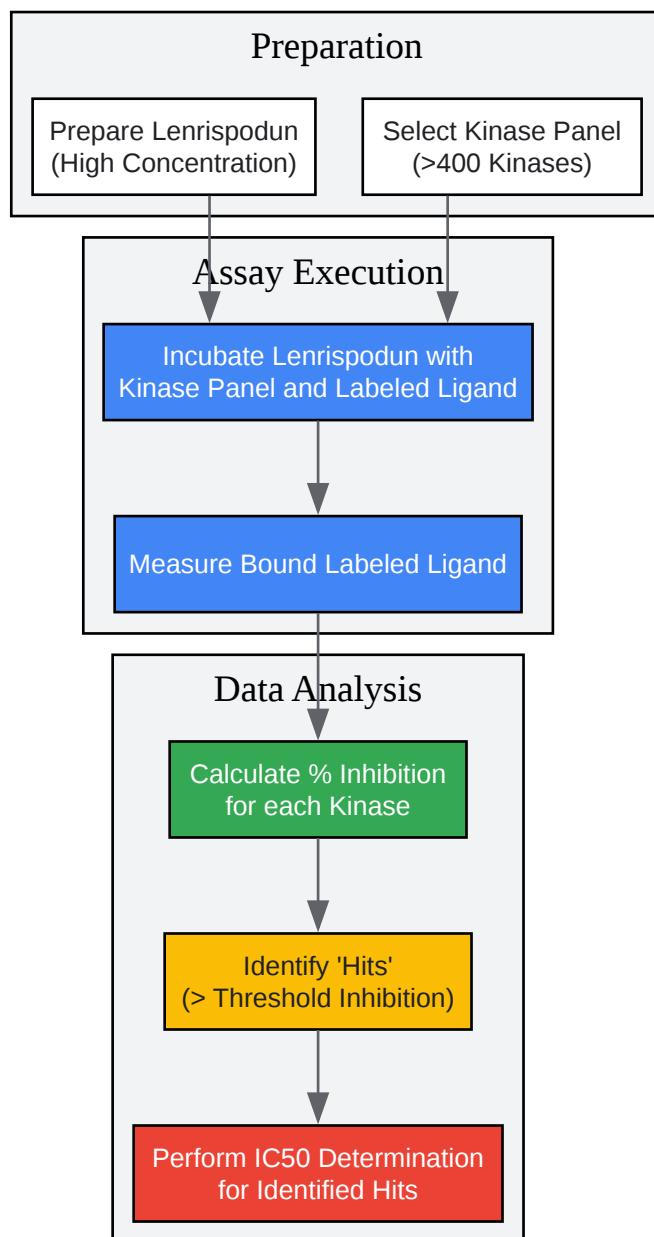
- Data Analysis: The results are expressed as the percent inhibition of radioligand binding. Significant inhibition (e.g., >50%) warrants further investigation to determine the binding affinity (K_i).

Signaling Pathway and Workflow Diagrams



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Caption: On-target PDE1 signaling and potential off-target interactions of lenrispodun.



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